2-((terc-butoxicarbonil)amino)-3-yodopropanoato de metilo

Descripción general

Descripción

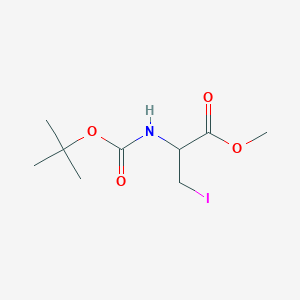

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodine atom attached to a propanoate ester. This compound is of significant interest in organic synthesis due to its versatile reactivity and utility in various chemical transformations.

Aplicaciones Científicas De Investigación

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is utilized in various fields of scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of amino acid derivatives and peptides.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: Used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials science.

Mecanismo De Acción

Target of Action

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a complex organic compoundCompounds with similar structures, such as tert-butoxycarbonyl-protected amino acids, are often used in peptide synthesis .

Mode of Action

It’s known that tert-butoxycarbonyl (boc) group is often used to protect the amino group in peptide synthesis . The Boc group can be removed under acidic conditions , allowing the amino group to participate in peptide bond formation.

Biochemical Pathways

It’s known that boc-protected amino acids can be used in the synthesis of peptides . Peptides play crucial roles in various biological processes, including acting as hormones, neurotransmitters, and antibiotics.

Pharmacokinetics

The compound’s solubility in various solvents such as chloroform and methanol is reported , which could influence its absorption and distribution in the body.

Result of Action

The compound’s potential role in peptide synthesis suggests it could be used to produce peptides with various biological activities .

Action Environment

Factors such as ph could potentially affect the stability of the boc group and thus the compound’s overall activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Iodination: The iodination of the Boc-protected amino acid can be achieved using iodine (I2) and a suitable oxidizing agent like sodium iodide (NaI) in the presence of a solvent such as acetonitrile.

Esterification: The final step involves esterification of the iodinated Boc-protected amino acid with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, NaH) in an aprotic solvent (e.g., dimethylformamide, DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of the corresponding carboxylic acid.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-((tert-butoxycarbonyl)amino)-3-bromopropanoate: Similar structure but with a bromine atom instead of iodine.

Methyl 2-((tert-butoxycarbonyl)amino)-3-chloropropanoate: Similar structure but with a chlorine atom instead of iodine.

Methyl 2-((tert-butoxycarbonyl)amino)-3-fluoropropanoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, and fluorine. This makes it more reactive in substitution reactions, allowing for more efficient and selective transformations in organic synthesis.

Actividad Biológica

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, commonly referred to as N-Boc-3-iodoalanine methyl ester, is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of peptide-based therapeutics. This article reviews its biological activity, synthesis methods, and relevant case studies.

- Chemical Formula : C₉H₁₆INO₄

- Molecular Weight : 329.13 g/mol

- IUPAC Name : methyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

- CAS Number : 93267-04-0

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 49 - 52 °C |

| Boiling Point | 356.5 °C at 760 mmHg |

| Density | 1.551 g/cm³ |

| Refractive Index | 1.513 |

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate exhibits various biological activities that have been explored in recent research:

Peptide Synthesis

This compound serves as an important building block in peptide synthesis, particularly for generating peptides with modified functionalities. The tert-butoxycarbonyl (Boc) group allows for selective protection of the amine during synthesis, facilitating the formation of complex peptide structures.

Study on Peptide Derivatives

A study published in the Journal of Medicinal Chemistry investigated various Boc-protected amino acids, including methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, focusing on their role as intermediates in synthesizing bioactive peptides. The findings indicated that these compounds could significantly enhance the stability and efficacy of peptide drugs due to their structural modifications .

Synthesis and Characterization

A detailed synthesis protocol was developed for methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate using standard organic synthesis techniques involving the coupling of Boc-protected amino acids with iodinated reagents. The resulting compounds were characterized using NMR and mass spectrometry to confirm their structure and purity .

Safety Information

While methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is not classified as a hazardous substance, standard safety precautions should be observed during handling:

- Signal Word : Warning

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Propiedades

IUPAC Name |

methyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZBFCCHLUWCQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CI)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407813 | |

| Record name | Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889670-02-4 | |

| Record name | Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.